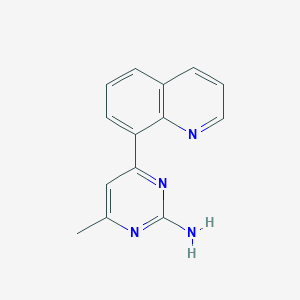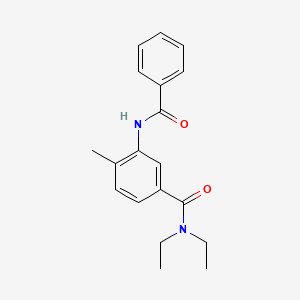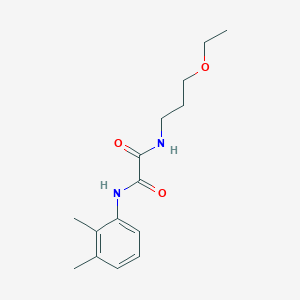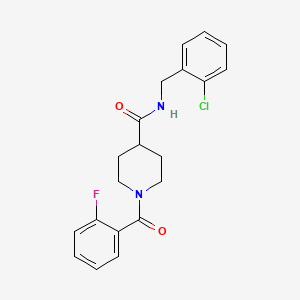![molecular formula C22H22N4O6S B4777025 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4777025.png)
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide
Übersicht
Beschreibung
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide is 470.12600561 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pesticide Use
This compound is a type of sulfonylurea herbicide . Sulfonylurea herbicides are widely used in agriculture due to their high efficiency and low toxicity . They work by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of certain amino acids in plants .
Environmental Contaminant Management
The compound has been investigated for its degradation behavior in soils, through both biotic and abiotic modes (biodegradation and hydrolysis) . This research is crucial for understanding how the compound behaves in the environment and developing strategies for its management .
Biotic Degradation
The compound has been shown to be effectively degraded by certain fungal strains, such as Aspergillus niger and Penicillium chrysogenum . These fungi could potentially be used for the remediation of soils contaminated with this compound .
Abiotic Degradation
The compound also undergoes hydrolytic degradation . The rate of this degradation is influenced by factors such as pH and temperature . Understanding these factors can help in predicting the compound’s behavior in different environmental conditions .
Physicochemical Properties
The compound’s physicochemical properties, such as its explosive and flammable properties, have been evaluated . This information is important for ensuring safe handling and storage of the compound .
Toxicological Studies
The compound’s toxicological effects are also a subject of research . Understanding these effects is crucial for assessing the risks associated with the use of this compound and developing appropriate safety measures .
Eigenschaften
IUPAC Name |
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-30-17-9-4-15(5-10-17)6-13-20(27)23-16-7-11-18(12-8-16)33(28,29)26-19-14-21(31-2)25-22(24-19)32-3/h4-14H,1-3H3,(H,23,27)(H,24,25,26)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOONJJYRAIKGMW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B4776956.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4776981.png)
![6-methyl-2-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4776989.png)
![2-methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4777006.png)

![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4777014.png)

![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)
![N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4777030.png)

![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)
